Varitriol
Overview
Description
Varitriol is a marine natural product that has been isolated from the marine fungus Emericella variecolor . It has a molecular formula of C15H20O5 . It has shown 100-fold increased potency over the mean toxicity towards a variety of cancer cell lines .
Synthesis Analysis
Varitriol has been a fascinating target for total synthesis over the last decade . A stereoselective route for the total synthesis of varitriol is detailed in several papers . The key features of the synthetic strategy include one-pot Wittig olefination followed by a highly diastereoselective oxa-Michael addition to assemble stereochemically pure tetrasubstituted THF moiety of the natural varitriol and olefin cross metathesis to couple the aromatic part with tetrasubstituted THF moiety .Molecular Structure Analysis
Varitriol has a molecular formula of C15H20O5, an average mass of 280.316 Da, and a monoisotopic mass of 280.131073 Da . It has a heavily substituted tetrahydrofuran core .Chemical Reactions Analysis
The key features of the synthetic strategy for varitriol include one-pot Wittig olefination followed by a highly diastereoselective oxa-Michael addition . This provides rapid access to the common cis-2,5-tetrahydrofuran core of varitriol .Physical And Chemical Properties Analysis
Varitriol has a molecular formula of C15H20O5, an average mass of 280.316 Da, and a monoisotopic mass of 280.131073 Da . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Bioactive Properties and Antitumor Activity
Varitriol, identified in a marine-derived strain of the fungus Emericella variecolor, has demonstrated significant potential in cancer research. It has shown increased potency against specific renal, CNS, and breast cancer cell lines, highlighting its role as a promising compound in oncology (Malmstrøm et al., 2002). Additionally, varitriol's antimicrobial properties have been noted, further expanding its potential biomedical applications.
Synthesis and Structural Studies
Several studies have focused on the synthesis of varitriol, illustrating its complex structure and the challenges associated with its production. These include the synthesis of varitriol and its isomers (McAllister et al., 2007), as well as the total synthesis from various starting materials like d-ribose and o-anisic acid (Vamshikrishna & Srihari, 2012). These studies are crucial for understanding varitriol's chemical properties and for exploring its potential in drug development.
Potential for Drug Development
The intense research interest in varitriol is fueled by its impressive biological activity and unique structural features, leading to the synthesis of various analogues for drug development. The aim is to explore these molecules for their potential as anticancer agents, as well as for other medicinal applications (Ghosal et al., 2011).
Computational and Theoretical Studies
Theoretical studies using methods like DFT/ab initio calculations have been conducted to determine the geometrical, spectroscopic, thermal, and nonlinear optical parameters of varitriol. This research provides insight into the molecular structure and properties of varitriol, which are essential for its application in drug design and synthesis (Kumar, Nagabhushanam, & Rao, 2013).
Future Directions
There are still demands to modify the aromatic part as well as the sugar moiety of varitriol, which could provide the opportunity for further SAR studies to discover potential lead anticancer agents . The present synthetic approach paves the way for the preparation of numerous analogues of varitriol for drug development .
properties
IUPAC Name |
(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-XAUFSTHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348394 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Varitriol | |
CAS RN |
419568-67-5 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.